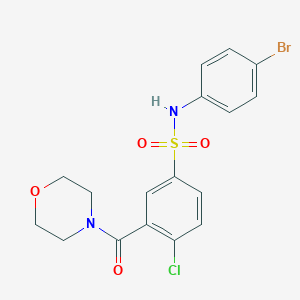
h-NTPDase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of h-NTPDase-IN-1 involves the preparation of sulfamoyl-benzamides. The synthetic route typically includes the reaction of chlorosulfonylbenzoic acid with various amines to form sulfonamides, followed by carbodiimide coupling to produce carboxamides . The reaction conditions often involve aqueous media and specific reagents to achieve the desired substitutions on the benzamide structure
Analyse Chemischer Reaktionen
h-NTPDase-IN-1 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for modifications at different positions on the benzamide ring, enabling the formation of derivatives with varying biological activities . Common reagents used in these reactions include chlorosulfonylbenzoic acid, amines, and carbodiimides . The major products formed from these reactions are sulfonamide and carboxamide derivatives, which exhibit selective inhibition of different h-NTPDase isoforms .
Wissenschaftliche Forschungsanwendungen
h-NTPDase-IN-1 has a wide range of scientific research applications. It is primarily used in the study of thrombosis, inflammation, diabetes, and cancer due to its inhibitory effects on h-NTPDase1 and h-NTPDase3 . In thrombosis research, this compound helps to understand the role of NTPDases in platelet aggregation and vascular biology . In inflammation studies, the compound aids in exploring the regulation of inflammatory responses mediated by extracellular nucleotides . Additionally, this compound is valuable in diabetes research for investigating insulin release mechanisms and in cancer research for studying tumor growth and metastasis .
Wirkmechanismus
h-NTPDase-IN-1 exerts its effects by inhibiting the enzymatic activity of h-NTPDase1 and h-NTPDase3. These enzymes are involved in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), to their monophosphate forms . By inhibiting these enzymes, this compound modulates the levels of extracellular nucleotides, thereby affecting purinergic signaling pathways . This inhibition can lead to reduced platelet aggregation, altered inflammatory responses, and changes in insulin release and tumor growth .
Vergleich Mit ähnlichen Verbindungen
h-NTPDase-IN-1 is unique due to its high selectivity and potency against h-NTPDase1 and h-NTPDase3 . Similar compounds include other sulfamoyl-benzamide derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid . These compounds also exhibit inhibitory activity against different h-NTPDase isoforms but with varying degrees of potency and selectivity . The uniqueness of this compound lies in its balanced inhibitory effects on both h-NTPDase1 and h-NTPDase3, making it a valuable tool for studying multiple physiological and pathological processes .
Eigenschaften
Molekularformel |
C17H16BrClN2O4S |
|---|---|
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |
InChI-Schlüssel |
CJXXYQHYKQSSHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




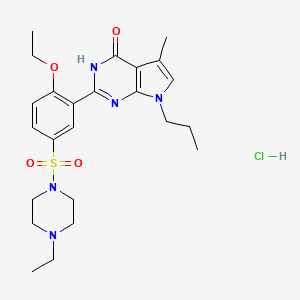
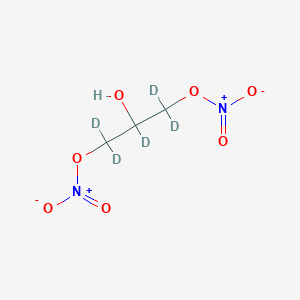
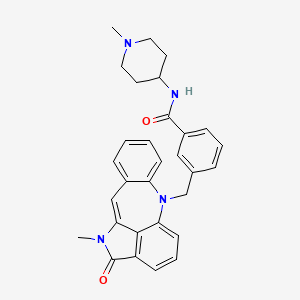
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
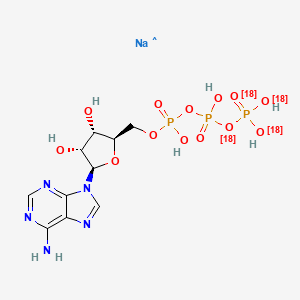
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
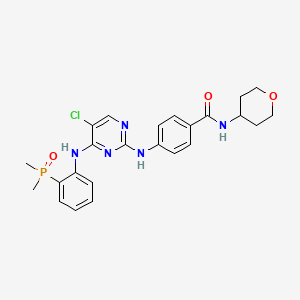
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
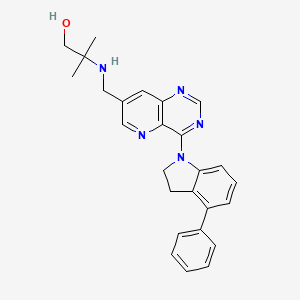
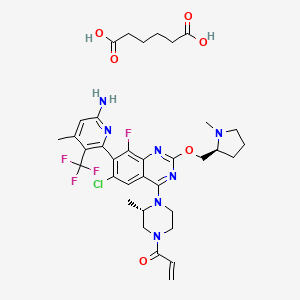
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)

